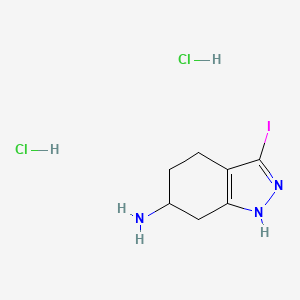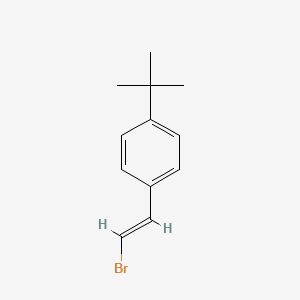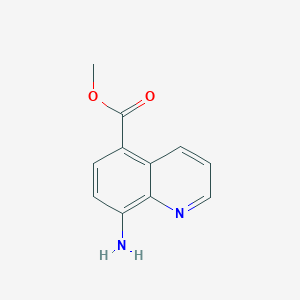
Methyl8-aminoquinoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-aminoquinoline-5-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-aminoquinoline-5-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone . These methods can be adapted to introduce the amino and carboxylate groups at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of methyl 8-aminoquinoline-5-carboxylate may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, may also be employed to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-aminoquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while reduction of the carboxylate group can yield quinoline alcohols or aldehydes .
Scientific Research Applications
Methyl 8-aminoquinoline-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 8-aminoquinoline-5-carboxylate involves its interaction with specific molecular targets in biological systems. For example, in antimalarial applications, it is believed to interfere with the parasite’s ability to metabolize hemoglobin, leading to the accumulation of toxic heme derivatives . This disrupts the parasite’s cellular processes and ultimately leads to its death .
Comparison with Similar Compounds
Methyl 8-aminoquinoline-5-carboxylate can be compared with other similar compounds, such as:
Primaquine: Another 8-aminoquinoline derivative used as an antimalarial drug.
Tafenoquine: A newer 8-aminoquinoline derivative with a longer half-life and improved efficacy compared to primaquine.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and potential side effects. Methyl 8-aminoquinoline-5-carboxylate is unique in its specific functional groups, which may confer distinct biological activities and applications .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 8-aminoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,12H2,1H3 |
InChI Key |
XOBNRNVOGFOUGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=NC2=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13504433.png)
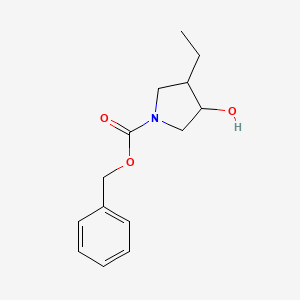
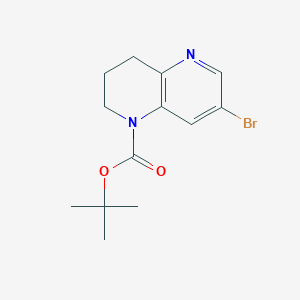
![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)
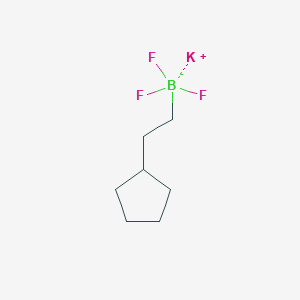
![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)
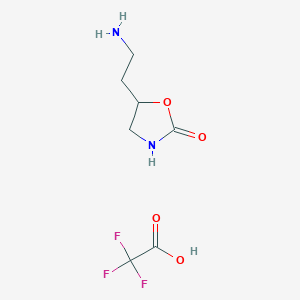

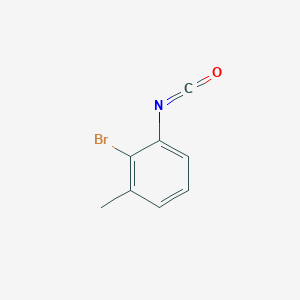
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
